1,5-Naphthyridin-3-amine
Overview
Description
1,5-Naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the aromatic ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
1,5-Naphthyridin-3-amine is a heterocyclic compound that exhibits a variety of biological activities It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that the compound may interact with alkyl halides or similar structures in biological systems.
Mode of Action
It’s known that these compounds exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that the compound may interact with its targets through these mechanisms, leading to various changes in the biological system.
Biochemical Pathways
Given the compound’s reactivity with electrophilic or nucleophilic reagents and its ability to undergo various chemical reactions , it can be inferred that it may influence a range of biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Given the compound’s biological activity and its reactivity with various reagents , it can be inferred that it may induce a range of molecular and cellular changes. The specific effects would depend on the compound’s targets and the biochemical pathways it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-3-amine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and decarboxylation can yield this compound . Another approach involves the reaction of 3-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-3-amine undergoes various chemical reactions, including:
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydro-1,5-naphthyridines.
Substitution: N-alkyl-1,5-naphthyridines.
Scientific Research Applications
1,5-Naphthyridin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 8.
Quinoline: A heterocyclic compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Uniqueness
1,5-Naphthyridin-3-amine is unique due to its specific arrangement of nitrogen atoms in the ring system, which imparts distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
1,5-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNIZGZNNIWTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343374 | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-77-5 | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14756-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.